4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one
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Overview
Description
4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one is an organic compound with the molecular formula C23H22O2 It is a ketone with a hydroxyl group and three phenyl groups attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetone in the presence of a base, followed by the addition of a phenyl group and subsequent hydroxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Common industrial methods include:
Batch Process: Mixing reactants in a reactor and allowing the reaction to proceed to completion.
Continuous Process: Continuously feeding reactants into a reactor and removing products, which allows for higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Formation of 4-oxo-2-methyl-1,3,4-triphenylbutan-1-one
Reduction: Formation of 4-hydroxy-2-methyl-1,3,4-triphenylbutanol
Substitution: Formation of halogenated or nitrated derivatives of the compound
Scientific Research Applications
4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methyl-1,3-diphenylbutan-1-one: Lacks one phenyl group compared to 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one.
4-Hydroxy-2-methyl-1,3,4-triphenylbutanol: The carbonyl group is reduced to a hydroxyl group.
4-Oxo-2-methyl-1,3,4-triphenylbutan-1-one: The hydroxyl group is oxidized to a carbonyl group.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl, carbonyl, and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62117-81-1 |
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Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1,3,4-triphenylbutan-1-one |
InChI |
InChI=1S/C23H22O2/c1-17(22(24)19-13-7-3-8-14-19)21(18-11-5-2-6-12-18)23(25)20-15-9-4-10-16-20/h2-17,21,23,25H,1H3 |
InChI Key |
AACRSPXXLBYVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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